2-Amino-3,5-dichlorobenzamide
Overview
Description
2-Amino-3,5-dichlorobenzamide is an organic compound with the molecular formula C7H6Cl2N2O It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an amino group at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with ammonia or an amine. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to ensure good yields . The general reaction scheme is as follows:
3,5-dichlorobenzoyl chloride+NH3→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often use reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-amino-3,5-dihydroxybenzamide or 2-amino-3,5-dialkoxybenzamide.
Oxidation Products: 2-Nitro-3,5-dichlorobenzamide.
Reduction Products: 2-Alkylamino-3,5-dichlorobenzamide.
Scientific Research Applications
2-Amino-3,5-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dichlorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved can vary, but studies have shown that similar compounds can inhibit enzymes like cyclooxygenase (COX) or interact with DNA .
Comparison with Similar Compounds
- 2-Amino-5-chlorobenzamide
- 3,5-Dichlorobenzamide
- 2,6-Dichlorobenzamide
Comparison: 2-Amino-3,5-dichlorobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. For example, the presence of the amino group at the 2nd position and chlorine atoms at the 3rd and 5th positions can enhance its ability to form hydrogen bonds and interact with biological targets compared to other dichlorobenzamide derivatives .
Properties
IUPAC Name |
2-amino-3,5-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKRQUUATBDWTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871382 | |
Record name | 2-Amino-3,5-dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36765-01-2 | |
Record name | 3,5-Dichloroanthranilamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036765012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC145122 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3,5-dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DICHLOROANTHRANILAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2NWM9DN47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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